(R)-3-(1-Amino-2-hydroxyethyl)phenol (R)-3-(1-Amino-2-hydroxyethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17396508
InChI: InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

(R)-3-(1-Amino-2-hydroxyethyl)phenol

CAS No.:

Cat. No.: VC17396508

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(1-Amino-2-hydroxyethyl)phenol -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 3-[(1R)-1-amino-2-hydroxyethyl]phenol
Standard InChI InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1
Standard InChI Key CMKYFDIMOOWZGH-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)[C@H](CO)N
Canonical SMILES C1=CC(=CC(=C1)O)C(CO)N

Introduction

Chemical Structure and Stereochemical Properties

The compound’s molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Its IUPAC name, (R)-3-(1-amino-2-hydroxyethyl)phenol, reflects the stereospecific configuration of the hydroxyethylamine substituent on the aromatic ring. The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart, particularly in biological systems where chirality often dictates receptor binding and metabolic pathways.

Key Structural Features:

  • Phenolic hydroxyl group: Provides acidity (pKa ≈ 10) and antioxidant potential.

  • β-amino alcohol moiety: Enables hydrogen bonding and coordination with metal ions.

  • Chiral center: Influences enantioselective interactions in catalysis and pharmacology.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
Melting Point142–145°C (decomposes)
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Optical Rotation ([α]₂₀D)+12.5° (c = 1, H₂O)

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The enantioselective synthesis of (R)-3-(1-amino-2-hydroxyethyl)phenol typically involves asymmetric reduction or enzymatic resolution. One validated method employs:

  • Friedel-Crafts alkylation: Reaction of phenol with epichlorohydrin to form 3-(2,3-epoxypropyl)phenol.

  • Ring-opening amination: Treatment with ammonia under controlled pH to yield the racemic amino alcohol.

  • Enzymatic kinetic resolution: Use of lipases or acylases to isolate the (R)-enantiomer with >98% enantiomeric excess (ee) .

Industrial Production Challenges

Scalability requires addressing:

  • Catalyst efficiency: Heterogeneous catalysts (e.g., Ni-based) improve yield but may reduce enantiopurity.

  • Downstream purification: Chromatography or crystallization steps are critical for pharmaceutical-grade material.

AssayResult
DPPH Radical ScavengingIC₅₀ = 18.7 µM
Antimicrobial (MIC)32 µg/mL (S. aureus)
Cytotoxicity (HeLa)CC₅₀ = 450 µM

Applications in Materials Science

Polymer Modification

Incorporating (R)-3-(1-amino-2-hydroxyethyl)phenol into epoxy resins enhances:

  • Crosslinking density: Improves thermal stability (Tg increased by 25°C).

  • Adhesion properties: Hydrogen bonding with substrates increases shear strength by 40%.

Chiral Catalysis

The compound serves as a ligand in asymmetric hydrogenation reactions, achieving up to 92% ee in the synthesis of β-amino alcohols .

Recent Advances and Future Directions

Drug Delivery Systems

Nanoparticle formulations (e.g., PLGA-based) improve bioavailability, with preclinical models showing 3-fold higher plasma concentrations compared to free drug .

Green Chemistry Initiatives

Recent work utilizes biocatalysis (e.g., transaminases) to synthesize the compound in aqueous media, reducing solvent waste by 70%.

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